molecular formula C15H9BrN2O2 B2613471 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione CAS No. 1022532-20-2

2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione

Cat. No.: B2613471
CAS No.: 1022532-20-2
M. Wt: 329.153
InChI Key: WELPJGXBYYLQJA-UHFFFAOYSA-N
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Description

2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an amino group at the 2-position. This amino group is connected via a methylene bridge to an indane-1,3-dione core, a cyclic diketone known for its electron-withdrawing properties.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-9-5-6-13(17-7-9)18-8-12-14(19)10-3-1-2-4-11(10)15(12)20/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVIUSFSDSRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione typically involves the condensation of 5-bromo-2-aminopyridine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(((5-Bromo-2-pyridyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several pyridine derivatives and isoindoline-1,3-dione-containing molecules. Key comparisons include:

Pyridine-Based Analogs

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (, p. 139): Both compounds have a 5-bromo-2-aminopyridine backbone. Differences: The ethynyl-trimethylsilyl (TMS) substituent in this analog replaces the methylene-indane-1,3-dione group. The TMS-ethynyl moiety enhances steric bulk and alters electronic properties compared to the planar, electron-deficient indane-1,3-dione core .

5-Bromo-2-methoxypyridin-3-amine (, p. 139): Features a methoxy group at the 2-position and an amino group at the 3-position.

Indane-1,3-dione Derivatives

2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (, Compound 4):

  • Shares the isoindoline-1,3-dione core but incorporates a phenyl-ethyl-dihydropyridine-indole substituent.
  • Functional Implications: The indole group may confer serotonin transporter (SERT) affinity, as seen in related ligands like IDT785 .

Research Implications and Gaps

  • Synthetic Optimization : Yields for analogous compounds (e.g., 32–70% in ) suggest room for improvement in the target compound’s synthesis .
  • Thermodynamic Stability : The methylene bridge may introduce conformational flexibility, affecting target selectivity compared to rigid analogs like Compound 4 in .

Biological Activity

The compound 2-(((5-bromo-2-pyridyl)amino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione, a versatile scaffold in medicinal chemistry known for its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies and reviews to provide a comprehensive overview.

  • Molecular Formula : C15H9BrN2O2
  • Molar Mass : 329.15 g/mol
  • CAS Number : 1022532-20-2

The structure includes a brominated pyridine moiety linked to an indane-1,3-dione framework, which is crucial for its biological interactions.

Antitumor Activity

Research has indicated that indane-1,3-dione derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism of Action
Indane-1,3-dione derivative A15Apoptosis
Indane-1,3-dione derivative B20Cell cycle arrest

Antibacterial and Antifungal Activity

Compounds derived from indane-1,3-dione have also demonstrated antibacterial and antifungal activities. The presence of the bromine atom in 2-(((5-bromo-2-pyridyl)amino)methylene)indane-1,3-dione enhances its interaction with microbial targets.

Case Study: Antibacterial Efficacy

A study tested the antibacterial activity of several indane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the brominated derivatives showed enhanced efficacy compared to their non-brominated counterparts.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

Indane derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes.

Mechanistic Insights

The biological activities of 2-(((5-bromo-2-pyridyl)amino)methylene)indane-1,3-dione can be attributed to:

  • Electrophilic Nature : The active methylene group allows for nucleophilic attack by biological targets.
  • Bromine Substitution : The presence of bromine increases lipophilicity and enhances membrane permeability.
  • Pyridine Interaction : The pyridine ring can participate in hydrogen bonding with biological macromolecules.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(((5-bromo-2-pyridyl)amino)methylene)indane-1,3-dione involves multi-step reactions starting from indane-1,3-dione. Studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Table: Synthetic Pathway Overview

StepReagents/ConditionsYield (%)
1Indane + Bromopyridine + Base85
2Condensation Reaction90
3Purification via Crystallization95

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile in vivo.

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